4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzamide
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Overview
Description
4-[2-(4-Phenylpiperazin-1-yl)acetamido]benzamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-phenylpiperazin-1-yl)acetamido]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating neurotransmitter systems.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as epilepsy and Alzheimer’s disease
Mechanism of Action
The mechanism of action of 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzamide involves its interaction with specific molecular targets in the body. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark.
Comparison with Similar Compounds
4-[2-(4-phenylpiperazin-1-yl)acetamido]benzamide can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar therapeutic potential.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
4-(2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide: Used in scientific research for its unique chemical properties.
The uniqueness of 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzamide lies in its specific molecular structure, which imparts distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22N4O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C19H22N4O2/c20-19(25)15-6-8-16(9-7-15)21-18(24)14-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-9H,10-14H2,(H2,20,25)(H,21,24) |
InChI Key |
UYTWQDSNONPZGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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